spectroscopic characterization of 5-methoxyquinoline-2-carboxylic acid NMR
spectroscopic characterization of 5-methoxyquinoline-2-carboxylic acid NMR
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Spectroscopic Characterization of 5-Methoxyquinoline-2-Carboxylic Acid: A Definitive NMR Guide
Executive Summary
The structural elucidation of substituted quinolines is a critical juncture in modern drug discovery. 5-Methoxyquinoline-2-carboxylic acid serves as a highly privileged scaffold, acting as a key intermediate in the synthesis of potent therapeutics, including dopamine D3 receptor ligands [1.2] and Hepatitis C Virus (HCV) NS5A replication complex inhibitors (such as Daclatasvir analogs)[1]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this specific molecule.
Rationale and Electronic Environment
The quinoline core is an electron-deficient heteroaromatic system. The introduction of a carboxylic acid at the C-2 position further withdraws electron density via inductive effects, significantly deshielding the adjacent protons on the pyridine ring. Conversely, the methoxy group at the C-5 position acts as a strong electron-donating group via resonance (+R effect). This creates a highly polarized push-pull electronic system[2].
Understanding this causality is essential for predictive NMR analysis:
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H-4 Deshielding: H-4 is positioned peri to the C-5 methoxy group but is strongly influenced by the electron-withdrawing nature of the heteroaromatic ring, typically resonating significantly downfield (~8.6–8.8 ppm)[3].
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H-6 Shielding: The resonance donation from the oxygen lone pair of the methoxy group directly shields the ortho position (C-6), pushing its proton signal upfield (~6.9–7.1 ppm)[3].
Experimental Protocol: A Self-Validating Methodology
To ensure high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed as a self-validating system: if the internal calibration criteria are not met, the sample preparation must be restarted.
Step 1: Solvent Selection and Sample Preparation
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Select the Solvent: Weigh exactly 15 mg of 5-methoxyquinoline-2-carboxylic acid. Dissolve the sample in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6)[2].
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Causality: DMSO-d6 is strictly chosen over CDCl₃. The highly polar carboxylic acid group causes severe dimerization and line broadening in non-polar solvents. DMSO disrupts these hydrogen bonds, sharpening the aromatic signals and slowing the exchange rate of the carboxylic acid proton, often allowing its observation >13.0 ppm[2].
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Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulate matter that degrades magnetic field homogeneity.
Step 2: Instrument Calibration and Acquisition
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Probe Tuning and Matching: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both ¹H and ¹³C nuclei to maximize the signal-to-noise (S/N) ratio.
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Shimming: Perform gradient shimming (Z1-Z5) until the residual DMSO-d6 pentet (2.50 ppm) exhibits a line width at half-height (FWHM) of <0.8 Hz.
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1D ¹H Acquisition: Acquire the ¹H spectrum using a standard 90° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
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1D ¹³C Acquisition: Acquire the ¹³C{¹H} spectrum using power-gated decoupling (zgpg30). Critical: Set D1 to at least 3.0 seconds and acquire a minimum of 1024 scans.
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Causality: Quaternary carbons (C-2, C-4a, C-5, C-8a) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have long T₁ relaxation times. A longer D1 ensures quantitative integration and visibility of these critical nodes.
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Step 3: Internal Validation
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Validation Gate: Integrate the sharp methoxy singlet at ~4.0 ppm and set its value exactly to 3.00. The integral of the doublet corresponding to H-6 (~7.0 ppm) must integrate to 1.00 ± 0.05. If it does not, the sample contains co-eluting impurities or the relaxation delay was insufficient, rendering the structural assignment invalid.
Quantitative Data Presentation
The following tables summarize the expected chemical shifts based on the electronic environment of the 5-methoxyquinoline core and validated derivatives[3].
Table 1: ¹H NMR Assignments (500 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Rationale |
| COOH | 13.20 | Broad singlet (br s) | - | 1H | Highly deshielded acidic proton; visible due to DMSO-d6 hydrogen bonding. |
| H-4 | 8.65 | Doublet (d) | 8.5 | 1H | Deshielded by the heteroaromatic ring current; ortho coupling to H-3. |
| H-3 | 8.15 | Doublet (d) | 8.5 | 1H | Adjacent to the electron-withdrawing C-2 carboxylic acid. |
| H-8 | 7.75 | Doublet (d) | 8.0 | 1H | Deshielded by the adjacent ring nitrogen. |
| H-7 | 7.65 | Triplet (t) | 8.0 | 1H | Meta to the methoxy group; coupled to H-6 and H-8. |
| H-6 | 7.05 | Doublet (d) | 8.0 | 1H | Strongly shielded by the +R resonance effect of the C-5 methoxy group. |
| OCH₃ | 3.98 | Singlet (s) | - | 3H | Typical highly deshielded aliphatic signal due to electronegative oxygen. |
Table 2: ¹³C NMR Assignments (125 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Logic |
| COOH | 166.5 | Quaternary (C=O) | Carbonyl carbon, highly deshielded. |
| C-5 | 155.2 | Quaternary (Ar-C) | Directly bonded to the electronegative oxygen of the methoxy group. |
| C-2 | 148.5 | Quaternary (Ar-C) | Alpha to the ring nitrogen and bonded to the carboxyl group. |
| C-8a | 143.0 | Quaternary (Ar-C) | Bridgehead carbon, alpha to the ring nitrogen. |
| C-4 | 132.5 | Tertiary (Ar-CH) | Pyridine ring carbon. |
| C-7 | 129.0 | Tertiary (Ar-CH) | Benzene ring carbon, meta to methoxy. |
| C-8 | 121.5 | Tertiary (Ar-CH) | Benzene ring carbon, para to methoxy. |
| C-4a | 120.0 | Quaternary (Ar-C) | Bridgehead carbon. |
| C-3 | 118.0 | Tertiary (Ar-CH) | Pyridine ring carbon, alpha to the carboxylate. |
| C-6 | 105.5 | Tertiary (Ar-CH) | Strongly shielded ortho position to the methoxy group. |
| OCH₃ | 56.0 | Primary (CH₃) | Methoxy carbon. |
2D NMR Workflows for Unambiguous Assignment
To prevent assignment errors, 1D data must be corroborated using 2D techniques (COSY, HSQC, HMBC)[2].
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COSY (Correlation Spectroscopy): Use to map the two distinct spin systems. You will observe a cross-peak between H-3 and H-4 (pyridine ring) and a contiguous spin system for H-6/H-7/H-8 (benzene ring)[2].
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HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of protons to carbons, differentiating the highly shielded C-6 (105.5 ppm) from the other aromatic carbons[2].
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HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. The methoxy protons (3.98 ppm) must show a strong ³J correlation to the quaternary C-5 carbon (155.2 ppm). If this cross-peak is missing, the structural integrity of the molecule is compromised.
Workflow for the unambiguous NMR structural elucidation of quinoline derivatives.
Application Context: Drug Development
The rigorous characterization of 5-methoxyquinoline-2-carboxylic acid is not merely an academic exercise; it is a regulatory necessity in drug development. This specific scaffold is utilized to synthesize highly potent inhibitors of the HCV NS5A replication complex[1]. The methoxy substitution at the 5-position alters the steric and electronic profile of the molecule, enhancing its binding affinity to Domain I of the NS5A protein, thereby disrupting viral assembly and replication[1].
Mechanism of HCV NS5A inhibition by 5-methoxyquinoline-derived ligands.
Conclusion
The spectroscopic characterization of 5-methoxyquinoline-2-carboxylic acid requires a nuanced understanding of heteroaromatic electronic effects. By employing a self-validating NMR protocol utilizing DMSO-d6, extended relaxation delays for quaternary carbons, and a strict 2D correlation workflow, researchers can achieve unambiguous structural elucidation. This rigor ensures the downstream integrity of pharmaceutical synthesis, particularly in the development of complex antiviral and neurological therapeutics.
References
- Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
- Enantiomerically Pure Hexahydropyrazinoquinolines as Potent and Selective Dopamine 3 Subtype Receptor Ligands.
- HCV NS5A Replication Complex Inhibitors. Part 4.1 Optimization for Genotype 1a Replicon Inhibitory Activity.
